6-piperidin-3-yloxy-2H-isoquinolin-1-one
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Overview
Description
6-piperidin-3-yloxy-2H-isoquinolin-1-one is a heterocyclic compound that features a piperidine ring attached to an isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-piperidin-3-yloxy-2H-isoquinolin-1-one typically involves the reaction of isoquinolinone derivatives with piperidine. One common method involves the nucleophilic substitution reaction where the piperidine ring is introduced to the isoquinolinone core under basic conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-piperidin-3-yloxy-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Various nucleophiles in the presence of a base like K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
6-piperidin-3-yloxy-2H-isoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-piperidin-3-yloxy-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-(piperidin-3-yloxy)-2H-quinolin-1-one: Similar structure but with a quinoline core.
6-(piperidin-3-yloxy)-2H-pyridin-1-one: Similar structure but with a pyridine core.
Uniqueness
6-piperidin-3-yloxy-2H-isoquinolin-1-one is unique due to its isoquinolinone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
6-piperidin-3-yloxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H16N2O2/c17-14-13-4-3-11(8-10(13)5-7-16-14)18-12-2-1-6-15-9-12/h3-5,7-8,12,15H,1-2,6,9H2,(H,16,17) |
InChI Key |
SNQKPKFVSANKFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=CC3=C(C=C2)C(=O)NC=C3 |
Origin of Product |
United States |
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